Cas no 21333-20-0 (6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione)

6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a phenylethylamino group at the 6-position of the pyrimidine-2,4-dione core, which may influence its binding affinity and reactivity in biological systems. This compound is of interest due to its potential as a building block for nucleoside analogs or enzyme inhibitors. The presence of both hydrogen-bonding and aromatic functionalities enhances its versatility in molecular design. Its synthetic accessibility and modifiable scaffold make it a valuable intermediate for developing novel bioactive compounds. Further studies may explore its pharmacological properties or utility in medicinal chemistry.
6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione structure
21333-20-0 structure
Product Name:6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS No:21333-20-0
MF:C12H13N3O2
MW:231.250522375107
CID:285976
PubChem ID:308658
Update Time:2025-10-21

6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,6-[(1-phenylethyl)amino]-
    • 6-(1-phenylethylamino)-1H-pyrimidine-2,4-dione
    • 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
    • 2,4(1H,3H)-Pyrimidinedione, 6-[(1-phenylethyl)amino]-
    • DTXSID20308979
    • NSC-210517
    • Z1640894409
    • NSC210517
    • 21333-20-0
    • AKOS026714224
    • CHEMBL3274239
    • F1967-3312
    • Inchi: 1S/C12H13N3O2/c1-8(9-5-3-2-4-6-9)13-10-7-11(16)15-12(17)14-10/h2-8H,1H3,(H3,13,14,15,16,17)
    • InChI Key: QMOZZFOMLNHYTQ-UHFFFAOYSA-N
    • SMILES: O=C1NC(C=C(N1)NC(C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 231.10089
  • Monoisotopic Mass: 231.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 70.23

6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P267341-100mg
6-((1-phenylethyl)amino)pyrimidine-2,4(1h,3h)-dione
21333-20-0
100mg
$ 50.00 2022-06-02
TRC
P267341-500mg
6-((1-phenylethyl)amino)pyrimidine-2,4(1h,3h)-dione
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$ 185.00 2022-06-02
TRC
P267341-1g
6-((1-phenylethyl)amino)pyrimidine-2,4(1h,3h)-dione
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$ 295.00 2022-06-02
Life Chemicals
F1967-3312-0.25g
6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
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$183.0 2023-09-06
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F1967-3312-0.5g
6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
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Life Chemicals
F1967-3312-1g
6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
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F1967-3312-2.5g
6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
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Life Chemicals
F1967-3312-5g
6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
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Life Chemicals
F1967-3312-10g
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6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione Related Literature

Additional information on 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione

Introduction to 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS No. 21333-20-0)

6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione, with the CAS number 21333-20-0, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines and is characterized by its unique structural features and potential biological activities. The compound has garnered attention for its role in various biological processes and its potential therapeutic applications.

The molecular structure of 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring with a substituted amino group. The presence of the phenylethyl group adds complexity and specificity to its interactions with biological targets. This structural complexity contributes to its diverse pharmacological properties, making it a valuable candidate for drug development.

Recent studies have highlighted the potential of 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's antiviral activity. Research conducted at the National Institutes of Health (NIH) has shown that 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione has potent antiviral effects against several RNA viruses, including influenza and coronavirus. The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes. This property has led to increased interest in its potential as an antiviral agent in the context of emerging viral threats.

In addition to its anti-inflammatory and antiviral properties, 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Research showed that 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione selectively inhibits the PI3K/AKT/mTOR pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.

The pharmacokinetic properties of 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione have also been studied to assess its suitability for therapeutic use. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good bioavailability, which is crucial for its effectiveness as an oral medication. Additionally, it exhibits low toxicity in preclinical studies, further supporting its potential for clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione in various therapeutic indications. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without major adverse effects. These findings have generated optimism among researchers and clinicians about the future prospects of this compound.

In conclusion, 6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS No. 21333-20-0) is a multifaceted compound with a wide range of potential applications in medicine. Its anti-inflammatory, antiviral, and anticancer properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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